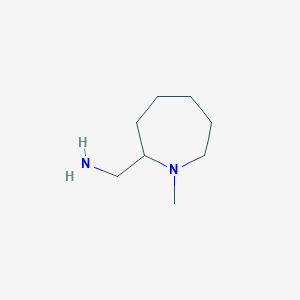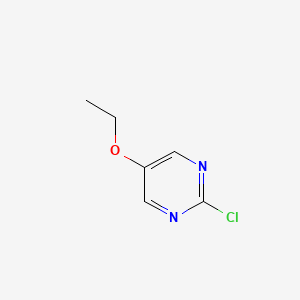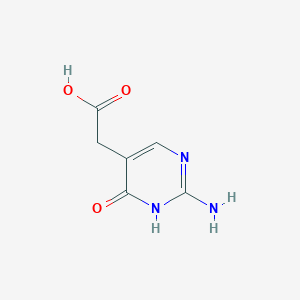
7-Methoxy-4-(piperazin-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-4-(piperazin-1-yl)quinoline (MPQ) is an organic compound that is widely used in scientific research applications. It is a quinoline derivative that has been used in a variety of biochemical and physiological experiments due to its unique properties. The compound has been found to have a wide range of effects, including inhibition of enzyme activity, modulation of cell signaling, and inhibition of cell growth.
Aplicaciones Científicas De Investigación
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives, including 7-Methoxy-4-(piperazin-1-yl)quinoline, are known for their potential as anticorrosive materials. These compounds effectively inhibit metallic corrosion due to their high electron density, allowing them to form stable chelating complexes with surface metallic atoms through coordination bonding. The presence of polar substituents like methoxy in quinoline derivatives enhances their adsorption and corrosion inhibition capabilities Verma, Quraishi, & Ebenso, 2020.
Quinoline in Drug Design and Biological Activities
Quinoline and its functionalized derivatives have garnered attention in drug design due to their broad spectrum of bioactivity. Recent advances have highlighted the significant efficacies of these compounds in medicinal chemistry research. Quinoline is considered an indispensable pharmacophore owing to its wide array of applications in various fields, including drug development and other scientific domains. The versatility of quinoline has paved the way for the synthesis of numerous derivatives with potential therapeutic applications Ajani, Iyaye, & Ademosun, 2022.
Piperazine Derivatives in Therapeutics
Piperazine derivatives, like this compound, have been integral in the rational design of drugs, with applications spanning across a multitude of therapeutic areas. These include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents, among others. The flexibility of the piperazine nucleus in drug design has been increasingly recognized, leading to a surge in research and patent filings related to piperazine-based molecules Rathi, Syed, Shin, & Patel, 2016.
Bioactive Quinoline and Quinazoline Alkaloids
Quinoline and quinazoline alkaloids have been the subject of extensive research due to their significant bioactivities. Over the years, compounds from these classes have been isolated and their modified analogs have shown potential in various therapeutic areas, including antimalarial, anticancer, antibacterial, antifungal, antiparasitic, and anti-inflammatory treatments. The discovery of quinine and camptothecin, two of the most notable quinoline alkaloids, marked significant advancements in drug development for antimalarial and anticancer therapies, respectively Shang et al., 2018.
Propiedades
IUPAC Name |
7-methoxy-4-piperazin-1-ylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-18-11-2-3-12-13(10-11)16-5-4-14(12)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROPJUHDMCQLHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)N3CCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589211 |
Source


|
| Record name | 7-Methoxy-4-(piperazin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4038-97-5 |
Source


|
| Record name | 7-Methoxy-4-(piperazin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methoxy-4-(piperazin-1-yl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1368974.png)






